molecular formula C13H19NO2 B14907621 Methyl 2-((2,5-dimethylphenyl)amino)butanoate

Methyl 2-((2,5-dimethylphenyl)amino)butanoate

Cat. No.: B14907621
M. Wt: 221.29 g/mol
InChI Key: AFJGEBDFIXVYNW-UHFFFAOYSA-N
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Description

Methyl 2-((2,5-dimethylphenyl)amino)butanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a butanoate ester linked to an amino group substituted with a 2,5-dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((2,5-dimethylphenyl)amino)butanoate typically involves the esterification of 2-((2,5-dimethylphenyl)amino)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((2,5-dimethylphenyl)amino)butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides.

Major Products

    Hydrolysis: 2-((2,5-dimethylphenyl)amino)butanoic acid and methanol.

    Reduction: 2-((2,5-dimethylphenyl)amino)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((2,5-dimethylphenyl)amino)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of Methyl 2-((2,5-dimethylphenyl)amino)butanoate involves its interaction with specific molecular targets. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing the corresponding acid and alcohol. The amino group may also interact with various receptors or enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((2,5-dimethylphenyl)methyl)amino)butanoate: Similar structure but with a methyl group on the amino nitrogen.

    Methyl 2-((2,5-dimethylphenyl)amino)propanoate: Similar structure but with a propanoate ester instead of butanoate.

Uniqueness

Methyl 2-((2,5-dimethylphenyl)amino)butanoate is unique due to its specific substitution pattern on the phenyl ring and the presence of both ester and amino functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

methyl 2-(2,5-dimethylanilino)butanoate

InChI

InChI=1S/C13H19NO2/c1-5-11(13(15)16-4)14-12-8-9(2)6-7-10(12)3/h6-8,11,14H,5H2,1-4H3

InChI Key

AFJGEBDFIXVYNW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)NC1=C(C=CC(=C1)C)C

Origin of Product

United States

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